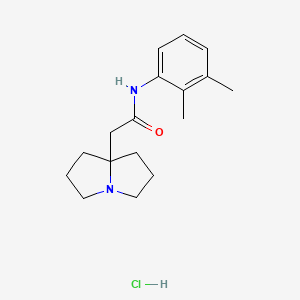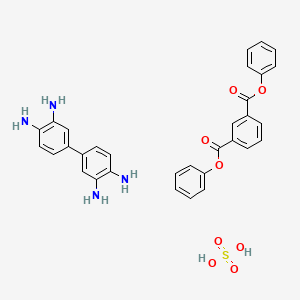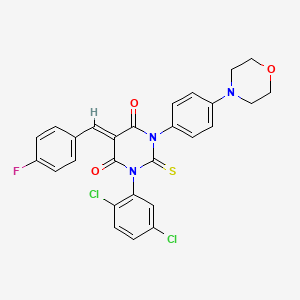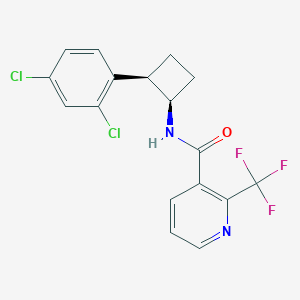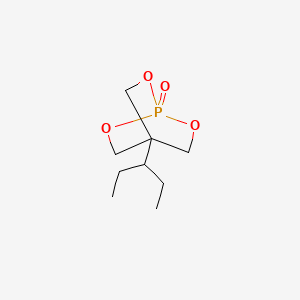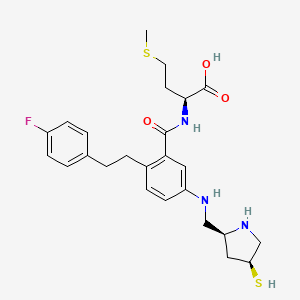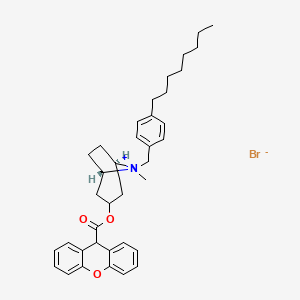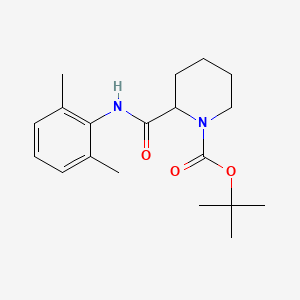
K6V7G4Ulf6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is characterized by its unique structure, which includes a piperidine ring and a dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N’-2,6-Dimethylphenyl N-Boc-DL-pipecolamide typically involves the following steps:
Formation of the Boc-protected piperidine: The piperidine ring is first protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions at the nitrogen atom.
Coupling with 2,6-dimethylphenyl isocyanate: The Boc-protected piperidine is then reacted with 2,6-dimethylphenyl isocyanate under controlled conditions to form the desired amide bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions: N’-2,6-Dimethylphenyl N-Boc-DL-pipecolamide undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or trifluoroacetic acid.
Substitution: Common reagents include alkyl halides and acyl chlorides under basic conditions.
Major Products:
Hydrolysis: Produces the free amine derivative of the compound.
Substitution: Yields various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N’-2,6-Dimethylphenyl N-Boc-DL-pipecolamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N’-2,6-Dimethylphenyl N-Boc-DL-pipecolamide exerts its effects is primarily through its interactions with various molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
- N’-2,6-Dimethylphenyl N-Boc-L-pipecolamide
- N’-2,6-Dimethylphenyl N-Boc-D-pipecolamide
Comparison: N’-2,6-Dimethylphenyl N-Boc-DL-pipecolamide is unique due to its racemic mixture, which contains both enantiomers (D and L forms). This can result in different biological activities compared to its individual enantiomers. The presence of the Boc protecting group also provides versatility in synthetic applications, allowing for selective deprotection and further functionalization .
Propiedades
Número CAS |
1219227-41-4 |
|---|---|
Fórmula molecular |
C19H28N2O3 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
tert-butyl 2-[(2,6-dimethylphenyl)carbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O3/c1-13-9-8-10-14(2)16(13)20-17(22)15-11-6-7-12-21(15)18(23)24-19(3,4)5/h8-10,15H,6-7,11-12H2,1-5H3,(H,20,22) |
Clave InChI |
YOJQBLCOXHTGNM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


